![molecular formula C17H22N4O B12285334 1,3-Bis[2-(dimethylamino)phenyl]urea CAS No. 94201-83-9](/img/structure/B12285334.png)
1,3-Bis[2-(dimethylamino)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[2-(dimetilamino)fenil]urea es un compuesto químico con la fórmula molecular C₁₇H₂₂N₄O y un peso molecular de 298.4 g/mol. Se caracteriza por su estructura única, que incluye dos grupos dimetilamino unidos a anillos fenilo, conectados mediante un enlace de urea.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
1,3-Bis[2-(dimetilamino)fenil]urea se puede sintetizar a través de un proceso de múltiples pasos que involucra la reacción de 2-(dimetilamino)anilina con fosgeno para formar el isocianato correspondiente. Este intermedio se hace reaccionar entonces con otro equivalente de 2-(dimetilamino)anilina para producir el producto final . Las condiciones de reacción típicamente implican el uso de un disolvente inerte, como diclorometano, y una base, como trietilamina, para neutralizar el cloruro de hidrógeno generado durante la reacción.
Métodos de Producción Industrial
La producción industrial de 1,3-Bis[2-(dimetilamino)fenil]urea sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y el rendimiento, a menudo involucrando reactores de flujo continuo para asegurar una calidad de producto constante y minimizar los residuos .
Análisis De Reacciones Químicas
Tipos de Reacciones
1,3-Bis[2-(dimetilamino)fenil]urea experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado mediante agentes oxidantes fuertes, lo que lleva a la formación de los derivados nitro correspondientes.
Reducción: Las reacciones de reducción pueden convertir los derivados nitro de nuevo en los grupos amino originales.
Sustitución: Los grupos dimetilamino pueden participar en reacciones de sustitución nucleofílica, donde son reemplazados por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Se pueden utilizar nucleófilos como haluros o alcóxidos en condiciones básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas empleadas. Por ejemplo, la oxidación suele producir derivados nitro, mientras que la reducción restaura los grupos amino originales .
Aplicaciones Científicas De Investigación
1,3-Bis[2-(dimetilamino)fenil]urea tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico, particularmente en el campo del tratamiento del cáncer.
Industria: Se utiliza en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 1,3-Bis[2-(dimetilamino)fenil]urea involucra su interacción con objetivos moleculares específicos. Los grupos dimetilamino pueden formar enlaces de hidrógeno con macromoléculas biológicas, influyendo en su estructura y función. Además, el enlace de urea puede participar en diversas vías bioquímicas, lo que podría conducir a efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
1,3-Bis(3-(dimetilamino)propil)urea: Este compuesto tiene una estructura similar pero con grupos propilo en lugar de anillos fenilo.
N,N’-Bis(dimetilamino)urea: Un compuesto más simple con solo un enlace de urea y dos grupos dimetilamino.
Unicidad
1,3-Bis[2-(dimetilamino)fenil]urea es único debido a su disposición específica de grupos dimetilamino en anillos fenilo, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad estructural lo convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Número CAS |
94201-83-9 |
|---|---|
Fórmula molecular |
C17H22N4O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1,3-bis[2-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C17H22N4O/c1-20(2)15-11-7-5-9-13(15)18-17(22)19-14-10-6-8-12-16(14)21(3)4/h5-12H,1-4H3,(H2,18,19,22) |
Clave InChI |
ABIBJGOSWOUGGV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


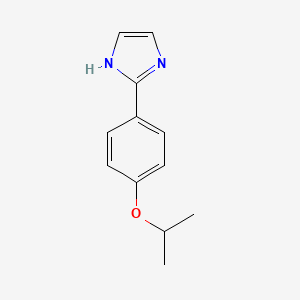

![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)
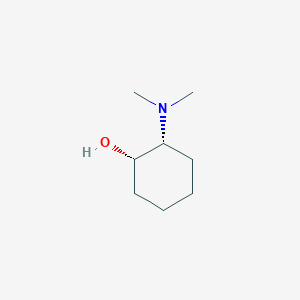

![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
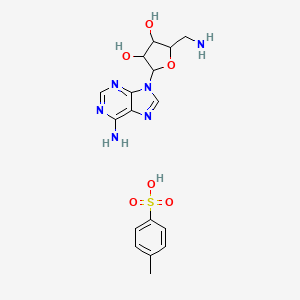
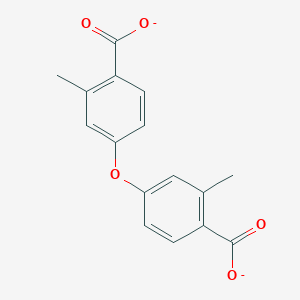
![5,10,13-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B12285308.png)
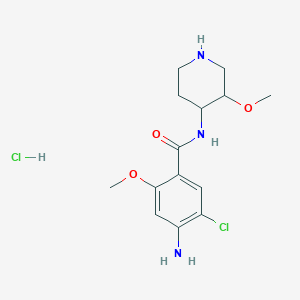

![benzyl N-[8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate](/img/structure/B12285323.png)
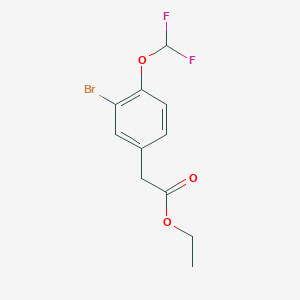
![4,7-dibromothieno[3,2-d]pyrimidine](/img/structure/B12285336.png)
